

Spectroscopic data for 7-Methoxy-3-indolecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 7-Methoxy-3-indolecarboxaldehyde
CAS No.: 109021-59-2
Cat. No.: B111118

[Get Quote](#)

Technical Profile: 7-Methoxy-3-indolecarboxaldehyde

Content Type: Technical Reference & Characterization Guide Subject: Spectroscopic Identification, Synthesis, and Quality Control of **7-Methoxy-3-indolecarboxaldehyde** CAS: 109021-59-2

Executive Summary

7-Methoxy-3-indolecarboxaldehyde (also known as 7-methoxy-1H-indole-3-carbaldehyde) is a pivotal heterocyclic building block in medicinal chemistry. It serves as a precursor for the synthesis of complex indole alkaloids, kinase inhibitors, and antitubercular agents. The presence of the methoxy group at the C7 position, adjacent to the indole NH, introduces unique electronic and steric properties that distinguish it from the more common 5-methoxy isomers.

This guide provides a rigorous spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. It emphasizes the causality between molecular structure and spectral signals, ensuring that data is not merely observed but understood.

Physicochemical Profile

Before advanced spectral analysis, preliminary validation should be conducted using basic physicochemical properties.

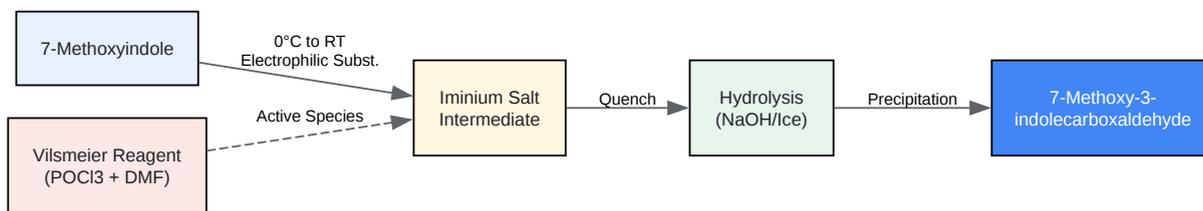
Property	Value / Description	Notes
Molecular Formula		
Molecular Weight	175.18 g/mol	
Appearance	Off-white to pale yellow solid	Darkens upon oxidation/light exposure.
Melting Point	159 – 160 °C	Distinct from unsubstituted analog (193–198 °C).
Solubility	DMSO, DMF, Methanol (warm)	Poor solubility in non-polar solvents (, Hexanes).
pKa (NH)	~15.0 (Predicted)	Acidic proton due to indole ring system.

Synthesis & Impurity Profile (Context for Spectroscopy)

To correctly interpret spectra, one must understand the genesis of the sample. The standard synthesis involves the Vilsmeier-Haack formylation of 7-methoxyindole. This route introduces specific impurity risks that spectroscopic analysis must detect.

Synthesis Workflow

The following diagram outlines the reaction pathway and critical workup steps to minimize phosphorus contaminants.



[Click to download full resolution via product page](#)

Figure 1: Vilsmeier-Haack formylation pathway.[1] Critical control points include the complete hydrolysis of the iminium salt to prevent amidine impurities.

Common Impurities

- Unreacted Starting Material: 7-Methoxyindole (Lack of aldehyde peak in NMR).
- Phosphorus Residues: From

(Detect via

NMR if purity is critical).
- Dimethylamine salts: From DMF hydrolysis.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum in DMSO-

is the gold standard for identification. The 7-methoxy substituent exerts a shielding effect on H-6 and influences the chemical shift of the NH proton via hydrogen bonding proximity.

Solvent: DMSO-

(Preferred over

for NH visibility and solubility).

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH (1)	12.05	br s	-	Highly deshielded; broad due to exchange/quadrupolar relaxation.
CHO (10)	9.92	s	-	Characteristic aldehyde singlet. Key diagnostic peak.
H-2	8.15	s (or d)		Deshielded by C3-carbonyl. Appears as doublet if NH coupling resolves.
H-4	7.68	d		Deshielded by C3-carbonyl (peri-effect).
H-5	7.15	t (pseudo)		Ortho-coupling to H-4 and H-6.
H-6	6.82	d		Shielded by adjacent C7-Methoxy group (electron donating).
OCH	3.94	s	-	Strong singlet; distinct methyl environment.

Application Note: The coupling pattern in the aromatic region (H4, H5, H6) is an "ABC" system but often simplifies to first-order Doublet-Triplet-Doublet. H-4 is the most downfield aromatic proton (excluding H-2) due to the anisotropy of the carbonyl group at C3.

C NMR Spectroscopy

The carbon spectrum confirms the skeleton and the oxidation state of the carbonyl.

Carbon Type	Shift (ppm)	Assignment
Carbonyl (C=O)	185.2	Aldehyde carbon; most deshielded.
C-7 (C-OMe)	146.5	Deshielded by oxygen attachment (ipso effect).
C-7a	127.0	Quaternary bridgehead.
C-2	138.0	Adjacent to Nitrogen.
C-3a	128.5	Quaternary bridgehead.
C-3	118.5	Substituted carbon; shielded relative to benzene due to indole electron density.
Ar-CH (C4, C5, C6)	105 - 125	Aromatic methines. C6 is typically most shielded (~105 ppm) due to ortho-OMe.
Methoxy ()	55.4	Typical methoxy region.

Infrared (IR) Spectroscopy

IR is useful for rapid solid-state identification and checking for water content.

- 3150 – 3250 cm

: N-H stretch (Broad, H-bonded).

- 2800 – 2850 cm

: C-H stretch (Aldehyde Fermi resonance, often weak).

- 1640 – 1655 cm

: C=O stretch. Note: This is lower than typical aliphatic aldehydes (1720 cm) due to conjugation with the indole ring, which has significant enamine character.

- 1260 cm

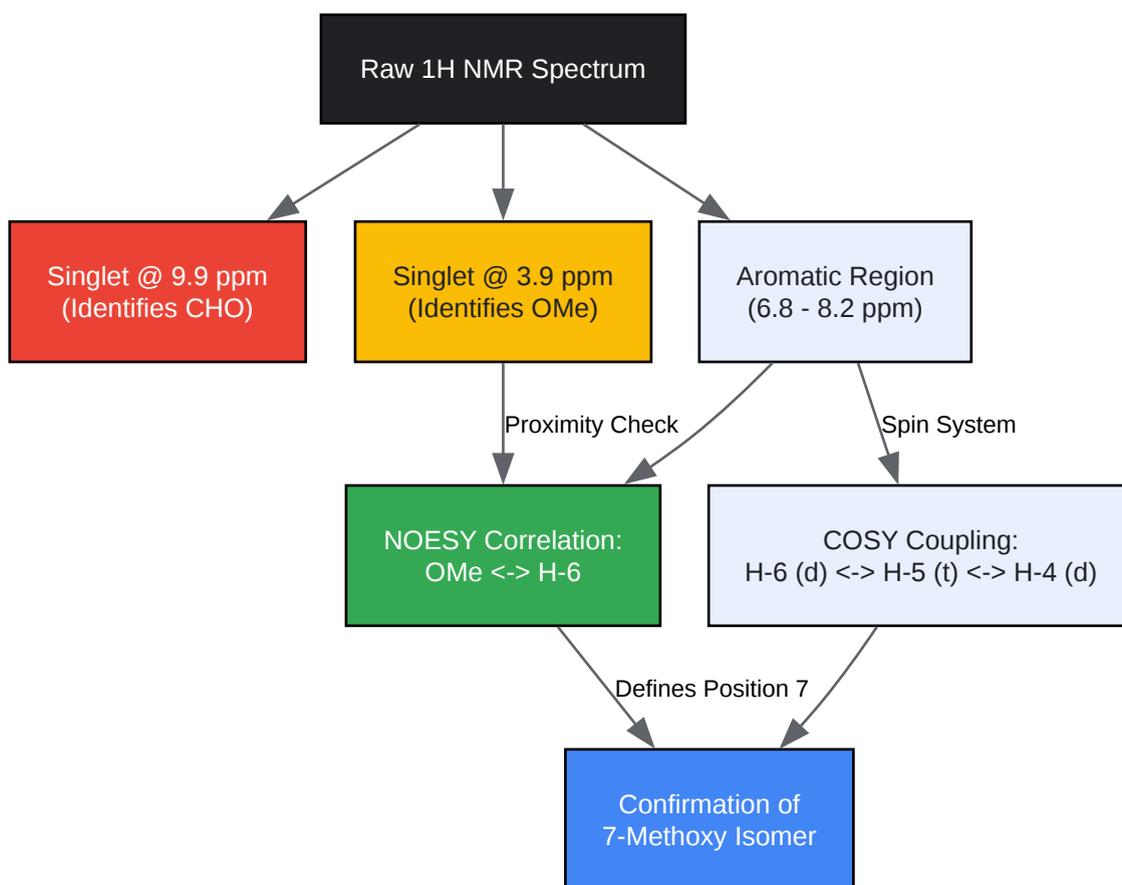
: C-O stretch (Aryl alkyl ether).

Mass Spectrometry (MS)

- Ionization: ESI (Positive mode).
- Observed Ion:
.
- Fragmentation: Loss of CO (28 Da) is common in indole aldehydes, leading to a fragment at
.

Structural Assignment Logic

To ensure the signals are assigned correctly (and not to an isomer like 5-methoxy), the following logic flow is used, typically supported by 2D NMR (COSY/NOESY).



[Click to download full resolution via product page](#)

Figure 2: NMR Assignment Logic. The NOE correlation between the methoxy protons and H-6 is the definitive proof of regiochemistry.

Experimental Protocol: Purification & Validation

If the spectroscopic data indicates impurities (e.g., extra aldehyde peaks or aliphatic noise), perform the following purification:

- Recrystallization: Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.
- TLC System: 50% Ethyl Acetate in Hexanes.
 - Rf Product: ~0.4 - 0.5.
 - Rf Starting Material: ~0.7 (Higher, less polar without CHO).

- Drying: Vacuum dry at 40°C for 6 hours to remove solvent residues (check 3.3 ppm for water or 2.5 ppm for DMSO in NMR).

References

- Synthesis & Characterization: LookChem. (n.d.). **7-Methoxy-3-indolecarboxaldehyde** Product Properties. Retrieved January 31, 2026, from [\[Link\]](#)
- Vilsmeier-Haack Mechanism & General Indole Data: Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1] Retrieved January 31, 2026, from [\[Link\]](#)
- Comparative NMR Data (Unsubstituted Analog): SpectraBase. (n.d.). 1H NMR Spectrum of Indole-3-carboxaldehyde. Wiley Science Solutions. Retrieved January 31, 2026, from [\[Link\]](#)
- IR Spectroscopy of Carbonyls: Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved January 31, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. orgsyn.org \[orgsyn.org\]](https://orgsyn.org)
- To cite this document: BenchChem. [Spectroscopic data for 7-Methoxy-3-indolecarboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111118#spectroscopic-data-for-7-methoxy-3-indolecarboxaldehyde\]](https://www.benchchem.com/product/b111118#spectroscopic-data-for-7-methoxy-3-indolecarboxaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com